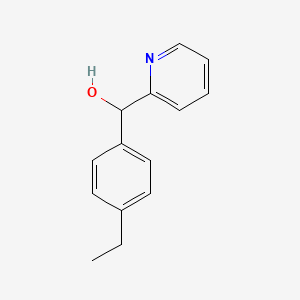

4-Ethylphenyl-(2-pyridyl)methanol

Description

4-Ethylphenyl-(2-pyridyl)methanol is a bifunctional organic compound featuring a pyridyl group and an ethyl-substituted phenyl ring connected via a methanol bridge. The pyridyl group confers nitrogen-based coordination capabilities, making it a candidate for metal complexation in catalysis or materials science. The ethylphenyl moiety introduces steric bulk and hydrophobic character, which may influence solubility and molecular packing.

Properties

IUPAC Name |

(4-ethylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-6-8-12(9-7-11)14(16)13-5-3-4-10-15-13/h3-10,14,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGUGDANKVDKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl-(2-pyridyl)methanol typically involves the following steps:

Bromination: The starting material, 4-ethylphenol, undergoes bromination to introduce a bromine atom at the para position.

Nucleophilic Substitution: The brominated compound is then subjected to nucleophilic substitution with 2-pyridylmagnesium bromide to form the intermediate.

Reduction: The intermediate undergoes reduction, often using lithium aluminum hydride (LiAlH4), to yield 4-Ethylphenyl-(2-pyridyl)methanol.

Industrial Production Methods: In an industrial setting, the production of 4-Ethylphenyl-(2-pyridyl)methanol may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:

Oxidation: Oxidation of the hydroxyl group can lead to the formation of the corresponding ketone or carboxylic acid.

Reduction: Reduction of the pyridyl group can result in the formation of a pyridine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.

Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

Oxidation: 4-Ethylphenyl-(2-pyridyl)ketone or 4-Ethylphenyl-(2-pyridyl)carboxylic acid.

Reduction: 4-Ethylphenyl-(2-pyridyl)amine.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Ethylphenyl-(2-pyridyl)methanol has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Ethylphenyl-(2-pyridyl)methanol is structurally similar to other phenolic compounds, such as 4-methylphenyl-(2-pyridyl)methanol and 4-ethylphenyl-(3-pyridyl)methanol. its unique ethyl group at the para position and the presence of the hydroxyl group confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: 4-Ethylphenyl-(2-furyl)methanol

A direct structural analog, 4-Ethylphenyl-(2-furyl)methanol, replaces the pyridyl group with a furyl ring. Key differences include:

The pyridyl variant’s nitrogen atom enables stronger metal-ligand interactions compared to the furyl analog, which may explain its broader utility in coordination chemistry .

Coordination Chemistry: Comparison with Pyridyl-Based Ligands

highlights di(2-pyridyl)ketone as a precursor for multidentate N-donor ligands. Unlike 4-Ethylphenyl-(2-pyridyl)methanol, di(2-pyridyl)ketone lacks the ethylphenyl group and methanol bridge, resulting in distinct coordination behaviors:

- Ligand Geometry: The methanol bridge in 4-Ethylphenyl-(2-pyridyl)methanol may restrict conformational flexibility, whereas di(2-pyridyl)ketone’s ketone group allows for varied binding modes .

Structural and Packing Differences

describes 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone, where aromatic rings form a dihedral angle of 33.56°. For 4-Ethylphenyl-(2-pyridyl)methanol:

- The ethyl group may increase torsional strain, leading to larger dihedral angles between the pyridyl and phenyl rings.

- Intermolecular hydrogen bonding (e.g., via the methanol –OH group) could enhance crystalline packing efficiency compared to sulfonyl-containing analogs .

Research Implications

- Materials Science : The compound’s pyridyl and alcohol groups make it suitable for designing luminescent or catalytic metal complexes, as seen in related Sc and Eu systems ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.